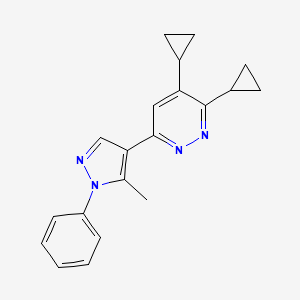
3,4-Dicyclopropyl-6-(5-methyl-1-phenyl-1H-pyrazol-4-yl)pyridazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Dicyclopropyl-6-(5-methyl-1-phenyl-1H-pyrazol-4-yl)pyridazine is a heterocyclic compound that features a pyridazine ring substituted with cyclopropyl groups and a pyrazole moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dicyclopropyl-6-(5-methyl-1-phenyl-1H-pyrazol-4-yl)pyridazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3,4-dicyclopropylpyridazine with 5-methyl-1-phenyl-1H-pyrazole in the presence of a suitable catalyst. The reaction conditions often require refluxing in a solvent such as ethanol or dimethylformamide (DMF) and the use of a base like sodium acetate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. The choice of solvents, catalysts, and reaction temperatures are critical factors in scaling up the production process.
化学反応の分析
Types of Reactions
3,4-Dicyclopropyl-6-(5-methyl-1-phenyl-1H-pyrazol-4-yl)pyridazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, especially at the phenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
科学的研究の応用
3,4-Dicyclopropyl-6-(5-methyl-1-phenyl-1H-pyrazol-4-yl)pyridazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 3,4-Dicyclopropyl-6-(5-methyl-1-phenyl-1H-pyrazol-4-yl)pyridazine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to fit into the binding pockets of these enzymes, disrupting their normal function .
類似化合物との比較
Similar Compounds
3-Methyl-1-phenyl-1H-pyrazole: Shares the pyrazole moiety but lacks the pyridazine ring.
4,4′-(Arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols): Contains a similar pyrazole structure but with different substituents.
Uniqueness
3,4-Dicyclopropyl-6-(5-methyl-1-phenyl-1H-pyrazol-4-yl)pyridazine is unique due to its combination of cyclopropyl groups and the pyridazine-pyrazole framework. This unique structure contributes to its distinct chemical reactivity and potential biological activities.
特性
CAS番号 |
918873-36-6 |
|---|---|
分子式 |
C20H20N4 |
分子量 |
316.4 g/mol |
IUPAC名 |
3,4-dicyclopropyl-6-(5-methyl-1-phenylpyrazol-4-yl)pyridazine |
InChI |
InChI=1S/C20H20N4/c1-13-18(12-21-24(13)16-5-3-2-4-6-16)19-11-17(14-7-8-14)20(23-22-19)15-9-10-15/h2-6,11-12,14-15H,7-10H2,1H3 |
InChIキー |
NLCAKMPPYCOBPP-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=NN1C2=CC=CC=C2)C3=NN=C(C(=C3)C4CC4)C5CC5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Fluoro-4'-octyl[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B12612234.png)
![1-[4-(Methanesulfonyl)phenyl]-4-[2-(piperidin-4-yl)ethyl]piperazine](/img/structure/B12612242.png)
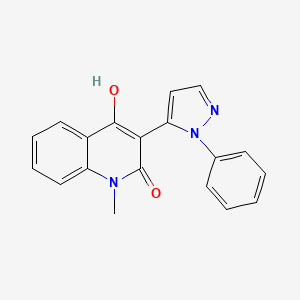
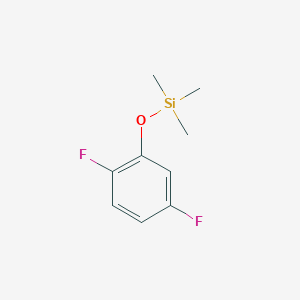
![N-(4-Methylbenzene-1-carbothioyl)-N-[(1R)-1-phenylethyl]benzamide](/img/structure/B12612277.png)
![6-(4-Chlorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12612281.png)
![6-{[(2-Aminocyclohexyl)amino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B12612287.png)
![4-[(1-Hydroxycyclopentyl)ethynyl]-6-methyl-2H-pyran-2-one](/img/structure/B12612293.png)
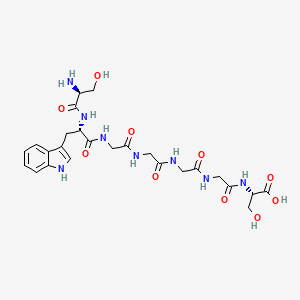
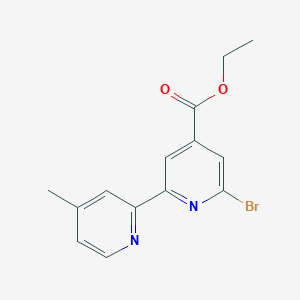
![1,3-Diphenyl-3-[3,5-bis(trifluoromethyl)phenyl]-1-propyne](/img/structure/B12612309.png)
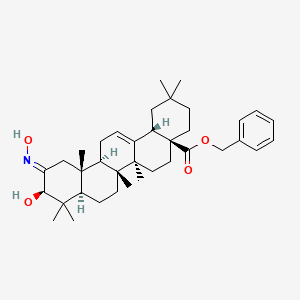

![3h-Thieno[2,3-d]imidazole-5-carboxylic acid,3-cyclohexyl-2,6-diphenyl-](/img/structure/B12612324.png)
